molecular formula C8H11N3O2 B13568447 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 893638-29-4

5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No.: B13568447
CAS No.: 893638-29-4
M. Wt: 181.19 g/mol
InChI Key: UBVHSIOJUAJRMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid: Similar structure but lacks the amino group, which may affect its biological activity.

    1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid:

Uniqueness

5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups. These groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research .

Properties

CAS No.

893638-29-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C8H11N3O2/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6/h4H,1-3,9H2,(H,10,11)(H,12,13)

InChI Key

UBVHSIOJUAJRMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1N)C(=NN2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.